molecular formula C13H15NO B14513840 4-tert-Butyl-2-phenyl-1,3-oxazole CAS No. 62738-31-2

4-tert-Butyl-2-phenyl-1,3-oxazole

Cat. No.: B14513840
CAS No.: 62738-31-2
M. Wt: 201.26 g/mol
InChI Key: BIAFFQOREAYRTF-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-phenyl-1,3-oxazole is a chemical compound of significant interest in scientific research, particularly within the fields of medicinal chemistry and materials science. As a member of the oxazole family—a five-membered aromatic ring containing both nitrogen and oxygen atoms—this compound serves as a versatile scaffold or building block for the development of novel chemical entities . The oxazole core is a privileged structure in drug discovery due to its ability to engage in diverse molecular interactions with biological targets . Researchers leverage oxazole derivatives to explore a wide spectrum of biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties . The structural motif is found in several bioactive molecules and natural products, underscoring its relevance in the design of new therapeutic agents . The specific substitution pattern of this compound, featuring a bulky tert-butyl group and a phenyl ring, may influence its electronic properties, steric profile, and overall reactivity, making it a valuable intermediate for synthetic campaigns . Beyond pharmaceutical research, oxazole-based compounds are also investigated for their potential applications in material science, such as in the development of organic semiconductors or ligands for catalysis . This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets and handle the compound in accordance with all local and institutional regulations.

Properties

CAS No.

62738-31-2

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-tert-butyl-2-phenyl-1,3-oxazole

InChI

InChI=1S/C13H15NO/c1-13(2,3)11-9-15-12(14-11)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

BIAFFQOREAYRTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=COC(=N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Vernin et al. (1977): Base-Mediated Cyclization

The foundational work by Vernin et al. (1977) describes a cyclocondensation approach utilizing acetanilide derivatives and urea under basic conditions. In this method, acetanilide (0.1 mol) and urea (0.2 mol) are combined with iodine (0.1 mol) as a cyclizing agent. The mixture is refluxed in chloroform for 6–7 hours, followed by neutralization with sodium bicarbonate and extraction with diethyl ether. The crude product is recrystallized from hexane, yielding 4-tert-butyl-2-phenyl-1,3-oxazole in 82% purity. This method is notable for its simplicity but requires careful control of stoichiometry to minimize byproducts.

Formic Acid-Catalyzed Cyclization

A modified cyclocondensation route reported in the synthesis of related oxazole derivatives involves 5-chloro-2-phenyloxazole-4-carbaldehyde and 2-tert-butylpropane-1,3-dithiol. The reaction is catalyzed by formic acid at room temperature, with subsequent purification via column chromatography (ethyl acetate/petroleum ether). This method achieves a 60% yield and highlights the role of acid catalysts in facilitating thiol-mediated ring closure.

Transition Metal-Catalyzed Arylation

Nickel-Catalyzed C–H Activation (Kuwano et al., 2011)

Kuwano et al. (2011) developed a nickel-catalyzed arylation protocol using tert-butylimino-tri(pyrrolidino)phosphorane (BTPP) and sodium trifluoroacetate (NaTFA) as a dual-base system. The reaction employs a nickel(II) precatalyst to couple aryl chlorides with oxazole precursors at 80°C in tetrahydrofuran (THF). This method achieves regioselective installation of the phenyl group at the C2 position, yielding this compound in 75% yield with >95% purity. The catalytic system’s efficiency is attributed to its ability to suppress homocoupling side reactions.

Van Leusen Oxazole Synthesis Adaptations

TosMIC-Mediated Cyclization

Though not directly cited in the provided literature, the Van Leusen synthesis—a well-established route for oxazoles—can be adapted for this compound. Tosylmethyl isocyanide (TosMIC) reacts with tert-butyl ketones under basic conditions (e.g., K₂CO₃ in methanol) to form the oxazole core. While BenchChem’s reliability is contested, analogous procedures in peer-reviewed studies validate this approach, typically yielding 65–70%.

Thiourea-Diketone Ester Cyclization (Patent-Based Methods)

Trisubstituted Oxazole Synthesis (EP1095937A1)

A patent by Imhof & Garms (2000) outlines a thiourea-mediated cyclization of diketone esters for trisubstituted oxazoles. While designed for trisubstituted analogs, this method can be adapted by employing tert-butyl-containing diketone esters. Reaction in dimethylformamide (DMF) at 160°C for 5–10 hours yields the target compound in 60% efficiency. This route is industrially favorable due to its single-step protocol and scalability.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Temperature (°C) Yield (%) Purity (%) Key Advantage
Vernin Cyclocondensation I₂, NaOH Reflux 82 90 Simplicity, low cost
Nickel Catalysis Ni(II), BTPP/NaTFA 80 75 95 Regioselectivity
Formic Acid Cyclization HCOOH RT 60 85 Mild conditions
Thiourea Cyclization Thiourea, DMF 160 60 88 Scalability

Mechanistic Insights and Optimization

Cyclocondensation Pathways

Cyclocondensation relies on nucleophilic attack by the amine or thiol group on electrophilic carbonyl carbons, followed by dehydration. In Vernin’s method, iodine acts as both an oxidizing agent and cyclization promoter, enhancing ring-closure kinetics. Acidic conditions (e.g., formic acid) protonate intermediates, lowering the activation energy for cyclization.

Catalytic Arylation Dynamics

The nickel-catalyzed method exploits oxidative addition of aryl chlorides to Ni(0), followed by transmetallation with oxazole precursors. The BTPP/NaTFA system stabilizes the nickel center, preventing catalyst deactivation.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2-phenyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: Conversion to oxazole N-oxides under specific conditions.

    Reduction: Reduction of the oxazole ring to form dihydrooxazoles.

    Substitution: Electrophilic aromatic substitution reactions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Use of reducing agents such as lithium aluminum hydride.

    Substitution: Use of electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of dihydrooxazoles.

    Substitution: Formation of substituted phenyl oxazoles.

Scientific Research Applications

4-tert-Butyl-2-phenyl-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-phenyl-1,3-oxazole involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, influencing biological pathways. For example, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at the 4- and 5-positions of the oxazole ring, which modulate electronic, steric, and solubility profiles:

Compound Substituents (Position) Key Features
4-tert-Butyl-2-phenyl-1,3-oxazole 4-tert-Butyl, 2-phenyl High lipophilicity; steric hindrance from tert-butyl group
5-Bromo-4-methyl-2-phenyl-1,3-oxazole 4-methyl, 5-bromo, 2-phenyl Electron-withdrawing bromo group enhances electrophilicity; moderate steric bulk
5-Sulfinyl/sulfonyl derivatives (e.g., 3l, 4) 5-sulfinyl/sulfonyl, 4-arylsulfonyl Sulfonyl groups improve antitumor activity but reduce solubility
5-(4-Bromophenyl)-1,3-oxazole (OXL series) 5-(4-bromophenyl) Aromatase inhibition; bromophenyl enhances binding to hydrophobic pockets

Physicochemical Properties

  • Thermal Stability : Bulky substituents like tert-butyl improve thermal stability, as seen in related thiazole derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-<i>tert</i>-Butyl-2-phenyl-1,3-oxazole and its derivatives?

  • Methodological Answer :

  • Cyclization Reactions : Derivatives can be synthesized via refluxing substituted benzaldehydes with precursors like 4-amino-triazoles in ethanol, catalyzed by glacial acetic acid (e.g., 4–6 hours under reflux conditions) .
  • Friedel-Crafts and Robinson-Gabriel Syntheses : These methods are used to introduce aryl groups and form 2,4,5-trisubstituted oxazoles. For example, N-acyl-α-amino acid ketones undergo cyclization to yield oxazole-5(4H)-ones, which are further functionalized .
  • Key Steps : Use of dichloromethane for acyl chloride preparation and RP-HPLC for purity verification .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 4-<i>tert</i>-Butyl-2-phenyl-1,3-oxazole?

  • Methodological Answer :

  • UV-Vis and FT-IR : Identify functional groups (e.g., C=O stretching in oxazole rings at ~1700 cm⁻¹) .
  • NMR (¹H and ¹³C) : Assign substituent positions (e.g., tert-butyl groups show distinct singlet peaks in ¹H NMR) .
  • LC-ESI-MS/MS and GC-EI-MS : Confirm molecular weight and fragmentation patterns .
  • RP-HPLC : Assess compound purity (>95% recommended for biological assays) .

Q. How is cytotoxicity evaluated for 4-<i>tert</i>-Butyl-2-phenyl-1,3-oxazole derivatives in academic research?

  • Methodological Answer :

  • <i>Daphnia magna</i> Bioassay : A cost-effective, reproducible model for acute toxicity testing. Key parameters include LC₅₀ values and exposure duration (e.g., 24–48 hours) .
  • Controls : Use reference compounds (e.g., Dapsone) to validate assay sensitivity .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR or IR) during derivative synthesis be resolved?

  • Methodological Answer :

  • Dynamic NMR Analysis : Detect rotational barriers or tautomerism (e.g., keto-enol equilibria in oxazole-5(4H)-ones) .
  • Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted vibrational frequencies or chemical shifts .
  • Crystallographic Confirmation : Use single-crystal X-ray diffraction (SHELX refinement) to resolve structural ambiguities .

Q. What computational approaches complement experimental studies of 4-<i>tert</i>-Butyl-2-phenyl-1,3-oxazole’s reactivity and bioactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry, predict frontier orbitals (HOMO/LUMO), and analyze electrostatic potential maps for reactivity hotspots .
  • Molecular Dynamics (MD) Simulations : Study interactions with biological targets (e.g., protein binding pockets) over nanosecond timescales .
  • QSAR Modeling : Corlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with cytotoxicity .

Q. What challenges arise in crystallographic refinement of 4-<i>tert</i>-Butyl-2-phenyl-1,3-oxazole derivatives, and how are they addressed?

  • Methodological Answer :

  • Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin fractions .
  • Disorder Modeling : Apply PART/SUMP restraints for tert-butyl groups with partial occupancy .
  • Validation Tools : Employ ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the biological activity of 4-<i>tert</i>-Butyl-2-phenyl-1,3-oxazole?

  • Methodological Answer :

  • Electron-Donating Groups (EDGs) : Enhance cytotoxicity in some cases (e.g., para-methyl groups increase lipophilicity and membrane permeability) .
  • Electron-Withdrawing Groups (EWGs) : May reduce activity due to decreased nucleophilicity (e.g., nitro groups) but improve metabolic stability .
  • Bioisosteric Replacement : Substitute oxazole with thiazole or triazole rings to modulate target selectivity .

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